1-(5-Chloro-4-fluoropyridin-2-YL)ethanone
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Overview
Description
1-(5-Chloro-4-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO. It is a fluorinated and chlorinated pyridine derivative, often used as a building block in organic synthesis and pharmaceutical research . The compound’s structure includes a pyridine ring substituted with chlorine and fluorine atoms, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(5-Chloro-4-fluoropyridin-2-YL)ethanone typically involves the reaction of 5-chloro-4-fluoropyridine with ethanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(5-Chloro-4-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-4-fluoropyridin-2-YL)ethanone has several scientific research applications:
Biology: The compound is used in the development of biologically active molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-fluoropyridin-2-YL)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets . The exact pathways involved vary based on the biological context and the specific derivatives synthesized from the compound.
Comparison with Similar Compounds
1-(5-Chloro-4-fluoropyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Similar in structure but with different substitution positions, affecting its reactivity and applications.
2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone: Another chlorinated and fluorinated pyridine derivative with distinct properties.
1-(3-Chloro-5-fluoropyridin-2-yl)ethanone: Differing in the position of chlorine and fluorine atoms, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular applications.
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(5-chloro-4-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)7-2-6(9)5(8)3-10-7/h2-3H,1H3 |
InChI Key |
SDALJXZFJDTGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C(=C1)F)Cl |
Origin of Product |
United States |
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